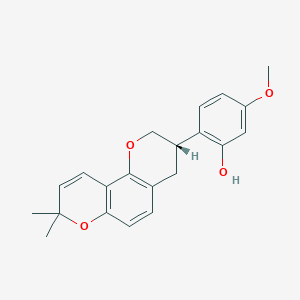

4'-O-Methylglabridin, (S)-

Description

Overview of Isoflavonoids in Natural Product Chemistry

Isoflavonoids are a class of phenolic compounds primarily found in the Leguminosae family of plants. rsc.org They are structurally characterized by a 3-phenylchroman skeleton, which differentiates them from their 2-phenylchroman flavonoid counterparts. nih.gov This structural variance arises from a 1,2-aryl migration during their biosynthesis. rsc.org The isoflavonoid (B1168493) family is diverse, encompassing various subclasses such as isoflavones, isoflavanones, isoflavans, pterocarpans, and rotenoids, with structural diversity further amplified by modifications like hydroxylation, methylation, and glycosylation. rsc.org

In plants, isoflavonoids play crucial roles in defense mechanisms against pathogens and are involved in symbiotic relationships with microorganisms. rsc.orgnih.gov Beyond their botanical functions, isoflavonoids have garnered significant attention for their potential health benefits in humans. nih.govresearchgate.net They are often classified as phytoestrogens due to their structural similarity to estrogen, allowing them to interact with estrogen receptors. nih.govoregonstate.edu This interaction can lead to a range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. nih.govmdpi.com

Contextualization of Glabridin (B1671572) and its Derivatives within Flavonoid Research

Glabridin is a prominent isoflavan (B600510), a type of isoflavonoid, extracted from the roots of the licorice plant, Glycyrrhiza glabra. mdpi.comfrontiersin.org It is a key bioactive constituent of licorice and has been the subject of extensive pharmacological research. researchgate.netnih.gov Studies have highlighted its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential antitumor effects. frontiersin.orgresearchgate.net

The therapeutic potential of glabridin has spurred interest in its derivatives, with researchers synthesizing and investigating various analogues to enhance its stability, bioavailability, and efficacy. mdpi.combiorxiv.org These derivatives often involve modifications to the hydroxyl groups on the glabridin scaffold. nih.gov The investigation of these derivatives, including methylated forms like 4'-O-Methylglabridin, is a significant area of flavonoid research, aiming to understand structure-activity relationships and develop novel therapeutic agents. mdpi.comchemfaces.com

Significance of (S)-4'-O-Methylglabridin as a Target for Academic Investigation

(S)-4'-O-Methylglabridin is a methylated derivative of glabridin, where the hydroxyl group at the 4'-position is replaced by a methoxy (B1213986) group. dergipark.org.tr This specific modification makes it a compelling subject for scientific investigation for several reasons. Firstly, methylation can significantly alter the physicochemical properties of a compound, potentially affecting its solubility, stability, and ability to cross biological membranes, which in turn can influence its bioavailability and bioactivity. mdpi.com

Secondly, the stereochemistry of the molecule, denoted by the "(S)-" configuration, is crucial. The three-dimensional arrangement of atoms in a molecule can dramatically impact its interaction with biological targets such as enzymes and receptors. Therefore, studying the specific (S)-enantiomer is essential for understanding its precise biological function.

Current Gaps and Research Objectives in (S)-4'-O-Methylglabridin Studies

Despite its potential, research specifically focused on (S)-4'-O-Methylglabridin is still in its nascent stages. A significant portion of the existing literature discusses glabridin and its derivatives more broadly, with specific data on the (S)-enantiomer of 4'-O-Methylglabridin being limited. dergipark.org.tracs.org

Key research gaps include:

Comprehensive Biological Profiling: While the parent compound, glabridin, has been extensively studied, a thorough investigation into the full spectrum of biological activities of (S)-4'-O-Methylglabridin is lacking.

Mechanism of Action: The precise molecular mechanisms by which (S)-4'-O-Methylglabridin exerts its effects are not yet fully elucidated.

Biosynthesis and Synthesis: The complete biosynthetic pathway of glabridin and its derivatives, including the methylation step leading to 4'-O-Methylglabridin, is complex and not entirely understood. biorxiv.org Furthermore, efficient and stereoselective synthetic routes to produce (S)-4'-O-Methylglabridin for research purposes need to be developed.

Comparative Studies: Direct, head-to-head comparative studies of (S)-4'-O-Methylglabridin with its (R)-enantiomer and the parent compound, glabridin, are needed to clearly delineate the impact of methylation and stereochemistry on its biological activity.

Future research objectives should therefore focus on addressing these gaps. This includes conducting comprehensive in vitro and in vivo studies to characterize its pharmacological profile, employing molecular biology techniques to identify its cellular targets and signaling pathways, and developing robust synthetic methodologies. Such studies will be crucial in unlocking the full scientific and potential therapeutic value of this intriguing isoflavonoid derivative.

Structure

3D Structure

Properties

CAS No. |

105119-61-7 |

|---|---|

Molecular Formula |

C21H22O4 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-[(3S)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-5-methoxyphenol |

InChI |

InChI=1S/C21H22O4/c1-21(2)9-8-17-19(25-21)7-4-13-10-14(12-24-20(13)17)16-6-5-15(23-3)11-18(16)22/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m1/s1 |

InChI Key |

ZZAIPFIGEGQNHP-CQSZACIVSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H](C3)C4=C(C=C(C=C4)OC)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)OC)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of (S)-4'-O-Methylglabridin and Related Isoflavonoids

The occurrence of (S)-4'-O-Methylglabridin in the plant kingdom is highly specific. Research has primarily identified it in a select few species, notably within the Leguminosae (Fabaceae) family. Its presence is often alongside other structurally similar isoflavonoids, which underscores the biosynthetic pathways active within these plants.

Entada rheedii Spreng as a Source of 4'-O-Methylglabridin

Entada rheedii Spreng., a large woody climber found in tropical regions, has been identified as a botanical source of 4'-O-Methylglabridin. researchgate.net A study involving the chemical investigation of the bark of E. rheedii led to the successful isolation of this compound. researchgate.net This was a significant finding, as it was the first time 4'-O-Methylglabridin had been reported in this species. researchgate.net

The isolation process from E. rheedii also yielded a variety of other related flavonoid compounds. This co-occurrence provides valuable chemotaxonomic information and insight into the plant's secondary metabolism. The isolated isoflavonoids are detailed in the table below. researchgate.net

| Compound Isolated from Entada rheedii | Class |

| 4'-O-Methylglabridin | Isoflavan (B600510) |

| Glabridin (B1671572) | Isoflavan |

| Hispaglabridin A | Isoflavan |

| Liquiritigenin | Flavanone (B1672756) |

| Isoliquiritigenin | Chalcone (B49325) |

| Shinflavanone | Flavanone |

| Epicatechin | Flavan-3-ol |

Data sourced from Mehedi et al., 2015. researchgate.net

Glycyrrhiza glabra (Licorice) as a Source of Glabridin and its Derivatives

The most well-documented source of 4'-O-Methylglabridin is the root of Glycyrrhiza glabra, commonly known as licorice. nih.govnih.gov This plant is renowned for its rich and complex phytochemical profile, which includes a vast number of flavonoids. nih.govnih.gov Among these, the isoflavan glabridin is the most prominent, constituting between 0.08% and 0.35% of the root's dry weight. nih.govwikipedia.org

4'-O-Methylglabridin is a naturally occurring derivative of glabridin found within licorice root extracts. nih.gov Its isolation has been reported alongside other related isoflavans, demonstrating the structural diversity of these compounds within a single plant species.

| Compound | Class | Significance |

|---|---|---|

| Glabridin | Isoflavan | Principal isoflavonoid (B1168493) in licorice root. nih.govresearchgate.net |

| 4'-O-Methylglabridin | Isoflavan | A methylated derivative of glabridin. nih.gov |

| Hispaglabridin A | Isoflavan | A related prenylated isoflavan. nih.gov |

| Hispaglabridin B | Isoflavan | Another related prenylated isoflavan. nih.gov |

| 3'-hydroxy-4'-O-methylglabridin | Isoflavan | A hydroxylated and methylated glabridin derivative. nih.gov |

Exploration of Other Potential Plant Species Containing Related Isoflavonoids

While Entada rheedii and Glycyrrhiza glabra are the confirmed sources of 4'-O-Methylglabridin, the chemical's structural class—prenylated isoflavonoids—is characteristic of the Leguminosae family. Plants from this family are known for producing a wide array of such secondary metabolites. Therefore, it is plausible that other species within genera such as Dalbergia or Pueraria, known for their isoflavonoid content, could be potential, yet currently undocumented, sources of 4'-O-Methylglabridin or its close structural analogs. mdpi.com Further phytochemical screening of related species is required to confirm this hypothesis.

Advanced Extraction Techniques for (S)-4'-O-Methylglabridin

The isolation of specific, often low-concentration, secondary metabolites like (S)-4'-O-Methylglabridin from complex plant matrices necessitates sophisticated extraction and partitioning methodologies. These techniques are designed to separate compounds based on their physicochemical properties, primarily polarity.

Methanol (B129727) Extraction and Modified Kupchan Partitioning Protocols

A widely used and effective method for the initial extraction and subsequent fractionation of plant material is a combination of methanol extraction followed by a modified Kupchan partitioning scheme. researchgate.netscribd.com This protocol was successfully employed in the isolation of 4'-O-Methylglabridin from the bark of Entada rheedii. researchgate.net

The process begins with the exhaustive extraction of the dried, ground plant material with methanol. scribd.comnih.gov This step yields a crude methanol extract containing a broad spectrum of phytochemicals. The crude extract is then subjected to the modified Kupchan solvent-solvent partitioning protocol. scribd.comnih.govresearchgate.net This involves dissolving the extract in an aqueous methanol solution (e.g., 90% methanol) and partitioning it sequentially against a series of immiscible organic solvents of increasing polarity. scribd.comnih.govresearchgate.net

A typical Kupchan partitioning sequence is as follows:

n-Hexane: This non-polar solvent isolates highly non-polar compounds like fats, waxes, and some terpenoids.

Carbon Tetrachloride or Dichloromethane/Chloroform (B151607): These solvents of intermediate polarity extract compounds such as less polar flavonoids and alkaloids. scribd.comresearchgate.net

Ethyl Acetate (B1210297): This polar solvent is effective for extracting a wide range of flavonoids, including isoflavans like 4'-O-Methylglabridin, and other polyphenols. researchgate.net

Aqueous Residue: The final aqueous fraction contains highly polar compounds like sugars and glycosides.

This systematic fractionation simplifies the chemical mixture in each partition, facilitating the subsequent isolation of pure compounds through chromatographic techniques. researchgate.net

Successive Solvent Extraction Strategies for Secondary Metabolites

Successive solvent extraction is a foundational technique in phytochemistry used to fractionate plant constituents based on their polarity. wisdomlib.orgnih.gov This method involves the sequential extraction of the same plant material with a series of solvents, starting with a non-polar solvent and gradually moving to more polar ones. wisdomlib.orgmdpi.com

| Solvent | Polarity | Typical Compounds Extracted |

|---|---|---|

| Hexane / Petroleum Ether | Non-polar | Fats, oils, waxes, sterols, non-polar terpenoids |

| Chloroform / Dichloromethane | Medium-polar | Terpenoids, alkaloids, some flavonoids |

| Ethyl Acetate | Medium-polar | Many flavonoids, polyphenols, aglycones |

| Acetone | Polar aprotic | Tannins, some flavonoids. researchgate.net |

| Ethanol / Methanol | Polar protic | Saponins, flavonoid glycosides, most polar compounds |

| Water | Highly polar | Sugars, amino acids, highly polar glycosides, mineral salts |

This approach is advantageous as it provides a systematic separation of compounds into different fractions, which can simplify the subsequent purification process. researchgate.net Using a range of solvents in succession is often more efficient for extracting a broader spectrum of compounds with varying antioxidant activities compared to a single-solvent extraction. mdpi.comresearchgate.net Modern variations of this principle are employed in techniques like accelerated solvent extraction (ASE) and pressurized liquid extraction (PLE), which use high temperature and pressure to enhance efficiency. mdpi.comresearchgate.net

Chromatographic Purification and Separation Methodologies

Following crude extraction, a series of chromatographic steps are essential to isolate 4'-O-Methylglabridin from other co-extracted compounds.

Sephadex Size Exclusion Chromatography for Fractionation

Size exclusion chromatography, often utilizing Sephadex LH-20, is a common technique for the initial fractionation of crude plant extracts. nih.gov This method separates molecules based on their molecular size and weight. nih.gov When a licorice root extract is passed through a Sephadex LH-20 column, larger molecules elute first, while smaller molecules, including isoflavans like 4'-O-Methylglabridin, are temporarily retained in the pores of the chromatography matrix, allowing for their separation from high-molecular-weight compounds such as polysaccharides. nih.govcytivalifesciences.co.jp Methanol, or combinations of methanol with water or other organic solvents, is typically used as the mobile phase to elute the compounds. nih.gov This step effectively groups compounds of similar size, simplifying the mixture for subsequent high-resolution purification stages.

Silica (B1680970) Gel Column Chromatography Techniques

Silica gel column chromatography is a fundamental purification technique that separates compounds based on their polarity. nih.gov The crude or partially purified extract from the previous step is loaded onto a column packed with silica gel, a polar stationary phase. nih.gov A non-polar solvent, such as petroleum ether or hexane, is initially used as the mobile phase. As the solvent polarity is gradually increased by adding more polar solvents like ethyl acetate or methanol, compounds begin to elute from the column in order of increasing polarity. Non-polar compounds elute first, while more polar compounds are retained longer on the silica gel. Since 4'-O-Methylglabridin has a moderate polarity, this technique is highly effective for separating it from both less polar and more polar impurities present in the licorice extract.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

For the final stage of purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netrjptonline.orgisca.in This technique utilizes a high-pressure system to pass the sample through a column packed with a stationary phase, typically a reversed-phase C18 column. researchgate.netrjptonline.org Separation is based on the differential partitioning of compounds between the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and the stationary phase. researchgate.netresearchgate.net By using a gradient elution, where the solvent composition is changed over time, a very fine separation of closely related compounds can be achieved. nih.gov Fractions are collected as they exit the column, and those containing the target compound are pooled. This method can yield 4'-O-Methylglabridin with a purity exceeding 95%. researchgate.net

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Throughout the purification process, Thin-Layer Chromatography (TLC) serves as a rapid, simple, and economical tool for screening and monitoring. researchgate.net A small amount of the extract or the fractions collected from column chromatography is spotted onto a silica gel plate (the stationary phase). The plate is then placed in a chamber containing a suitable solvent system (the mobile phase). As the solvent moves up the plate, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. This allows for the visualization of the separation progress. By comparing the position of the spots to a known standard of 4'-O-Methylglabridin, researchers can quickly identify which fractions contain the desired compound and assess its purity before pooling them for the next step or final analysis. researchgate.net

Biosynthetic Pathways and Engineering

Predicted Biosynthetic Routes of Isoflavonoid (B1168493) Precursors Leading to Glabridin (B1671572)

The formation of glabridin, the immediate precursor to 4'-O-Methylglabridin, involves a complex network of biosynthetic routes. Researchers have utilized metabolic pathway search algorithms combined with retrosynthetic analysis to predict potential pathways, identifying as many as 16 theoretical routes involving 31 intermediate metabolites. biorxiv.orgresearchgate.netbiorxiv.org

The synthesis of glabridin is understood to proceed through the isoflavone (B191592) synthesis pathway. frontiersin.org This pathway is a branch of the general phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. The isoflavonoid biosynthetic pathway begins with the enzyme isoflavone synthase (IFS), which catalyzes the conversion of a flavanone (B1672756) intermediate into a 2-hydroxyisoflavanone. frontiersin.orgnih.gov This is a key branching point from the flavonoid pathway. Subsequent dehydration by 2‐hydroxyisoflavanone dehydratase (HID) leads to the formation of isoflavones. nih.gov While isoflavonoids are predominantly found in leguminous plants, the enzymes for their synthesis have been identified in other species as well. nih.gov

The biosynthesis of all isoflavonoids, including glabridin, begins with the primary amino acid L-phenylalanine. biorxiv.orgresearchgate.netbiorxiv.org Through the action of a series of enzymes, L-phenylalanine is converted into p-coumaroyl-CoA, a central intermediate in the phenylpropanoid pathway. nih.gov This molecule serves as a precursor for the synthesis of the C6-C3-C6 core structure characteristic of flavonoids and isoflavonoids. nih.gov

Metabolomic profiling of Glycyrrhiza species has helped to identify key intermediate metabolites in the glabridin biosynthetic network. biorxiv.org Among the numerous predicted intermediates, compounds such as formononetin (B1673546) and medicarpin (B1676140) have been identified as crucial metabolic nodes in the pathway leading to glabridin. biorxiv.orgbiorxiv.org The presence of these intermediates in Glycyrrhiza glabra supports their role in the biosynthetic route. biorxiv.org

Enzymatic Transformations in Glabridin and 4'-O-Methylglabridin Biosynthesis

The conversion of early isoflavonoid precursors into glabridin and subsequently 4'-O-Methylglabridin is orchestrated by a series of specific enzymatic reactions, including reductions, prenylations, cyclizations, and methylations. biorxiv.org

Prenylation, the attachment of a prenyl group, is a critical step in the biosynthesis of glabridin. A key enzyme in this process is a pterocarpan (B192222) prenyltransferase. Research has identified PcM4DT from Psoralea corylifolia as an enzyme capable of catalyzing the synthesis of 4'-O-methylpreglabridin from medicarpin. nih.gov Within Glycyrrhiza glabra, the prenyltransferase GgPT1 has been shown to convert vestitol (B31614) and demethylvestitol (B129825) into 4'-O-methylpreglabridin and preglabridin, respectively. biorxiv.org

Following prenylation, an intramolecular oxidative cyclization is required to form the characteristic pyran ring of the glabridin skeleton. biorxiv.orgbiorxiv.org An enzyme designated GgOC1, belonging to the BBE-type enzyme family, has been identified as the catalyst for this reaction. biorxiv.orgbiorxiv.org Functional assays have demonstrated that GgOC1 catalyzes the oxidative cyclization of both 4'-O-methylpreglabridin and preglabridin to yield 4'-O-methylglabridin and glabridin, respectively. biorxiv.orgbiorxiv.org

| Enzyme | Substrate(s) | Product(s) | Function |

| GgPT1 | Vestitol, Demethylvestitol | 4'-O-Methylpreglabridin, Preglabridin | Prenylation |

| PcM4DT | Medicarpin | 4'-O-Methylpreglabridin | Prenylation |

| GgOC1 | 4'-O-Methylpreglabridin, Preglabridin | 4'-O-Methylglabridin, Glabridin | Oxidative Cyclization |

The final step in the biosynthesis of 4'-O-Methylglabridin is the methylation of the 4'-hydroxyl group of glabridin. This reaction is catalyzed by a specific O-methyltransferase (OMT). While the specific methyltransferase from Glycyrrhiza species responsible for this step has not been fully characterized in the provided literature, the general reaction involves the transfer of a methyl group, typically from S-adenosyl methionine (SAM), to the hydroxyl group. Synthetic routes often achieve this methylation using reagents like methyl iodide in the presence of a base. evitachem.com In the broader context of plant biochemistry, numerous 4'-O-methyltransferases have been identified that perform similar functions in other biosynthetic pathways, such as the NpN4OMT in the galanthamine (B1674398) pathway, which methylates norbelladine. nih.gov

Conversely, demethylation also plays a role in the biosynthetic network. An enzyme, GgDMT1, has been identified that can demethylate 4'-O-methylglabridin back to glabridin. biorxiv.org This enzyme shows high promiscuity, also acting on vestitol and 4'-O-methylpreglabridin. biorxiv.org

Medicarpin is a pivotal branch-point intermediate in the biosynthesis of many isoflavonoids, including glabridin. biorxiv.orgnih.gov It is classified as a phytoalexin, a compound produced by plants in response to pathogen attack. nih.govfrontiersin.org In the context of glabridin synthesis, medicarpin serves as a substrate for downstream enzymes. nih.gov

Genetic and Genomic Approaches to Elucidate Biosynthesis

The intricate biosynthetic network leading to glabridin, the immediate precursor of (S)-4'-O-Methylglabridin, has been systematically unraveled through advanced genetic and genomic techniques. These approaches have been crucial in identifying the specific enzymes responsible for constructing this valuable isoflavonoid.

Transcriptome and Genome Mining in Glycyrrhiza Species for Enzyme Identification

To pinpoint the genes involved in glabridin biosynthesis, researchers have undertaken comprehensive "omics" analyses of various Glycyrrhiza species. biorxiv.org A pivotal study involved sequencing the chromosome-level genome of Glycyrrhiza glabra, which resulted in a 415 Mb assembly and the prediction of 34,941 protein-coding genes. biorxiv.org This genomic data was integrated with an extensive transcriptomic analysis encompassing 183 samples from five different Glycyrrhiza species, collected across various locations, seasons, and plant organs (tap roots, horizontal roots, stems, leaves, and sprouts). biorxiv.org

This large-scale transcriptomic study revealed distinct expression patterns, with genes clustering based on the plant organ. biorxiv.org A specific cluster of genes showed enriched expression in the roots, the primary site of glabridin accumulation, providing a strong indication of their involvement in its biosynthesis. biorxiv.org By combining genome mining, co-expression analysis, and metabolic pathway search algorithms, researchers could effectively screen for candidate genes belonging to the required enzyme classes for the pathway. biorxiv.org Further integrated analyses of metabolomics and transcriptomics across four different Glycyrrhiza species have corroborated that the primary metabolic differences among them are concentrated in the isoflavonoid biosynthesis pathway, allowing for the identification of 99 genes and 27 metabolites related to this pathway. nih.gov

**Table 1: Summary of Omics Data for Enzyme Discovery in *Glycyrrhiza glabra***

| Data Type | Description | Key Findings |

|---|---|---|

| Genome Sequencing | Chromosome-level assembly | Total size of 415 Mb; 34,941 predicted protein-coding genes. biorxiv.org |

| Transcriptome Analysis | 183 samples from 5 species across different tissues and seasons | Organ-specific gene expression profiles; identification of a root-expressed gene cluster. biorxiv.org |

| Metabolome Analysis | UPLC-MS/MS and GC-MS profiling of roots | Identification of 2,716 metabolites, including 527 flavonoids. nih.gov |

Identification of Key Tailoring Enzymes Involved in Biosynthetic Networks

The biosynthesis of glabridin from the central isoflavonoid pathway involves a series of modifications by specialized "tailoring enzymes." biorxiv.orgbiorxiv.org These enzymes are responsible for the unique chemical structure of glabridin. biorxiv.org The process was deconstructed into four key classes of tailoring reactions: pterocarpin reduction, prenylation, prenyl cyclization, and demethylation. biorxiv.org The enzymes mediating these transformations are pterocarpin reductases (PTRs), prenyltransferases (PTs), oxidative cyclases (OCs), and demethylases (DMTs), respectively. biorxiv.org

Through comparative transcriptome analysis and in vitro enzymatic assays, specific enzymes have been identified and characterized. nih.gov For instance, a pterocarpan prenyltransferase (PcM4DT) from Psoralea corylifolia and a pterocarpan reductase (PTR8) from G. glabra were confirmed as key enzymes that catalyze the synthesis of 4'-O-methylpreglabridin, a precursor to glabridin. nih.gov This systematic approach uncovered a complex, maze-like biosynthetic network where a set of promiscuous enzymes supports multiple parallel routes to the final product, enhancing the pathway's robustness. biorxiv.org

Table 2: Key Tailoring Enzymes in Glabridin Biosynthesis

| Enzyme Class | Identified Enzyme Example | Function |

|---|---|---|

| Pterocarpin Reductase (PTR) | GgPTR2, PTR8 | Reduction of pterocarpin scaffold. biorxiv.orgnih.gov |

| Prenyltransferase (PT) | PcM4DT, GgPTR1 | Adds a prenyl group to the isoflavonoid core. biorxiv.orgnih.gov |

| Oxidative Cyclase (OC) | GgOC1 | Catalyzes the cyclization of the prenyl group. biorxiv.org |

| Demethylase (DMT) | GgDMT1 | Removes a methyl group. biorxiv.org |

Synthetic Biology and Metabolic Engineering for (S)-4'-O-Methylglabridin Production

The identification of the complete biosynthetic pathway for glabridin has enabled its transfer into microbial hosts, offering a promising alternative to extraction from plant sources. nih.gov Saccharomyces cerevisiae (baker's yeast) has emerged as a key "cell factory" for this purpose due to its well-characterized genetics and robustness in industrial fermentations. illinois.edunih.gov

Reconstruction of Biosynthetic Routes in Heterologous Hosts (e.g., Saccharomyces cerevisiae)

Researchers have successfully reconstructed the glabridin biosynthetic pathway in S. cerevisiae to achieve de novo production from glucose. biorxiv.org This complex feat of metabolic engineering involved expressing a series of enzymes from G. glabra. biorxiv.org To form the core isoflavonoid scaffold, medicarpin, four enzymes (GgI2'H1, GgIFR1, GgVR1, and GgPTS1) were introduced into the yeast. biorxiv.org

Following the establishment of this core pathway, the specific tailoring module for glabridin synthesis was added. biorxiv.org This module included the enzymes GgPTR1, GgPT1, GgOC1, and GgDMT1. biorxiv.org The successful co-expression of these plant enzymes in yeast resulted in a fully engineered strain capable of producing glabridin, reaching a final titer of 0.5 mg/L in shake-flask fermentation. biorxiv.org This demonstrates the feasibility of using engineered microbes for the production of complex plant-derived natural products. biorxiv.org

Optimization of Enzyme Activity and Pathway Efficiency in Engineered Systems

A significant challenge in metabolic engineering is balancing the flux of the newly introduced pathway to maximize yield and productivity. nih.gov Once a pathway is reconstructed in a heterologous host, optimization is required to improve its efficiency. One strategy involves enhancing the catalytic activity of key enzymes. For example, molecular docking and site-directed mutagenesis of the pterocarpan reductase PTR8 revealed that an H270A mutant could enhance the conversion rate of its substrate, licoagrocarpin, providing a more efficient enzymatic tool for the pathway. nih.gov

Another powerful approach is the combinatorial tuning of gene expression. nih.gov By creating libraries of promoter mutants with varying strengths for each pathway gene, it is possible to rapidly screen for the optimal expression levels needed to balance metabolic flow. nih.gov This method, known as 'customized optimization of metabolic pathways by combinatorial transcriptional engineering (COMPACTER)', allows for the tailoring of pathways to different host strain backgrounds, which is critical as optimal expression levels are often host-specific. nih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for (S)-4'-O-Methylglabridin and Related Isoflavans

The total synthesis of (S)-4'-O-Methylglabridin, a process of constructing the complex molecule from simpler, commercially available starting materials, presents significant stereochemical challenges. The focus of synthetic strategies is to control the formation of the chiral center at the C3 position of the isoflavan (B600510) core.

Achieving the desired (S)-configuration at the C3 position of the isoflavan skeleton is a primary objective in the synthesis of 4'-O-Methylglabridin. Various stereoselective methods have been developed to produce chiral isoflavans with high enantiomeric purity.

One notable approach involves the asymmetric transfer hydrogenation (ATH) of isoflavones. This method utilizes a chiral catalyst, often a ruthenium complex, to deliver hydrogen atoms to the double bond of the isoflavone (B191592) precursor in a spatially controlled manner, leading to the formation of the desired stereoisomer. researchgate.net A key strategy in this context is the domino ATH/deoxygenation reaction, which allows for the direct conversion of racemic isoflavanones into virtually enantiopure isoflavans through a dynamic kinetic resolution (DKR) process. acs.org This protocol is advantageous as it can tolerate various substituents on the aromatic rings of the substrate. acs.org

Another effective methodology is the α-benzylation of chiral imidazolidinones. This technique employs 2-O-methoxymethylbenzyl bromides as key reagents to construct the isoflavan framework, resulting in high yields and excellent enantiomeric excess. africaresearchconnects.com The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed, is a common strategy in the asymmetric synthesis of flavonoids.

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of isoflavanones, which are immediate precursors to isoflavans. Chiral organocatalysts can facilitate stereocontrolled aldol (B89426) reactions to construct the isoflavanone (B1217009) skeleton with high enantioselectivity. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Methodologies

| Methodology | Key Features | Advantages |

|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Utilizes chiral metal catalysts (e.g., Ruthenium) to reduce isoflavones or isoflavanones. researchgate.net | High enantioselectivity, applicable to a range of substrates. acs.org |

| Chiral Imidazolidinone-mediated Alkylation | Employs chiral auxiliaries to direct stereoselective alkylation. africaresearchconnects.com | High yields and excellent enantiomeric excess. africaresearchconnects.com |

The stereocontrolled synthesis of (S)-4'-O-Methylglabridin and related isoflavans relies on a sequence of key reactions and the formation of specific chemical intermediates. A common starting point for many synthetic routes is the construction of a 2-hydroxydeoxybenzoin or a chalcone (B49325) precursor. rsc.org These intermediates are then cyclized to form the chromanone ring system of the isoflavan. rsc.org

In a representative synthesis of an (S)-isoflavan, a chromone (B188151) can be converted to a vinyl iodide. acs.org Subsequent Suzuki coupling with a boronic acid, followed by conjugate reduction, yields a racemic isoflavanone. acs.org This racemic isoflavanone is a crucial intermediate that can then be subjected to asymmetric transfer hydrogenation with dynamic kinetic resolution to produce the enantiopure (S)-isoflavan. acs.org

Key intermediates in these synthetic pathways often include:

2-Hydroxydeoxybenzoins: These are precursors for the formation of the isoflavone skeleton through the incorporation of an additional carbon atom. rsc.org

Chalcones: These can be converted to isoflavones via an oxidative rearrangement. rsc.org

Isoflavanones: These are immediate precursors to isoflavans and can be synthesized stereoselectively or resolved from a racemic mixture. acs.orgresearchgate.net

Chiral Alcohols: Asymmetric reduction of isoflavanones can produce chiral 3-phenylchroman-4-ols, which can then be deoxygenated to afford the desired isoflavan. researchgate.net

The choice of protecting groups for the hydroxyl functionalities on the aromatic rings is also a critical aspect of the synthetic strategy to ensure that reactions occur at the desired positions.

Development of (S)-4'-O-Methylglabridin Derivatives and Analogs

To explore the structure-activity relationships and potentially enhance the biological properties of (S)-4'-O-Methylglabridin, researchers have synthesized a variety of derivatives and analogs. These modifications typically target the hydroxyl groups, the prenyl side chain, and the stereochemistry of the molecule.

The hydroxyl groups on the aromatic rings of (S)-4'-O-Methylglabridin are prime targets for chemical modification. The phenolic hydroxyl at the C7 position and the hydroxyl at the C2' position are of particular interest. The importance of the hydroxyl groups at the C2' and C4' positions has been highlighted in structure-activity relationship studies of the parent compound, glabridin (B1671572). researchgate.net

Derivatization strategies at these positions often involve:

O-alkylation: Introduction of alkyl groups to the hydroxyl moieties can alter the lipophilicity and hydrogen-bonding capabilities of the molecule. nih.gov

O-acylation: Conversion of hydroxyl groups to esters can serve as a prodrug strategy or modify the compound's pharmacokinetic profile. nih.gov

Glucuronidation: While often a metabolic process, targeted synthesis of glucuronide conjugates can be performed to study their biological activity. The presence of the 4'-O-methyl group in 4'-O-Methylglabridin is thought to block glucuronidation at that site, potentially influencing its metabolic stability. researchgate.net

Selective modification of one hydroxyl group over another can be achieved by using protecting groups or by exploiting the differential reactivity of the hydroxyls. For example, the hydroxyl group at the C7 position is generally more acidic and reactive than the one at the C2' position.

The prenyl side chain at the C8 position of (S)-4'-O-Methylglabridin is a key structural feature that contributes significantly to its biological activity. Modifications to this moiety can have a profound impact on the molecule's properties.

Strategies for altering the prenyl group include:

Hydrogenation: Saturation of the double bond in the prenyl group can lead to analogs with different conformational flexibility and lipophilicity. researchgate.net

Epoxidation and Dehydrogenation: Introduction of an epoxide or additional double bonds can create new reactive sites and alter the shape of the molecule. nih.govresearchgate.net

Oxidative Cyclization: The prenyl group can be enzymatically or chemically cyclized with a neighboring hydroxyl group to form an additional ring, as seen in the biosynthesis of related natural products. nih.govresearchgate.net

Chain Elongation or Shortening: Synthesis of analogs with different lengths of the alkyl side chain can probe the optimal size for interaction with biological targets. researchgate.net

These modifications are often inspired by the diversity of prenylated flavonoids found in nature and aim to explore how changes in the side chain affect biological function. nih.gov

The stereochemistry at the C3 position of the isoflavan core is known to be a critical determinant of biological activity in many isoflavonoids. nih.gov To investigate the importance of this stereocenter in (S)-4'-O-Methylglabridin, the synthesis of its enantiomer, (R)-4'-O-Methylglabridin, and other diastereomers is essential.

The synthesis of these chiral analogs can be achieved by employing the enantiomer of the chiral catalyst or auxiliary used in the stereoselective synthesis of the (S)-enantiomer. nih.gov For instance, in asymmetric transfer hydrogenation, using an (R,R)-configured catalyst would lead to the (R)-isoflavan, while an (S,S)-catalyst would produce the (S)-isomer. nih.gov

By comparing the biological activities of the different stereoisomers, researchers can gain valuable insights into the specific three-dimensional requirements for the molecule's interaction with its biological targets. This information is crucial for the design of more potent and selective analogs. The study of the stereochemistry of flavonoids has been a significant area of research, with synthetic efforts aimed at producing enantiomerically pure compounds to elucidate their structure-activity relationships. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-4'-O-Methylglabridin |

| Glabridin |

| 2-Hydroxydeoxybenzoin |

| Chalcone |

| Isoflavanone |

| 3-Phenylchroman-4-ol |

Novel Synthetic Methodologies Applicable to the (S)-4'-O-Methylglabridin Core Structure

The asymmetric synthesis of (S)-4'-O-Methylglabridin, a chiral isoflavan, presents a significant challenge in organic synthesis. The core structure contains a stereogenic center at the C3 position of the chroman ring, making enantioselective methodologies crucial for its preparation. While specific literature on the novel synthesis of (S)-4'-O-Methylglabridin is sparse, several innovative strategies developed for the synthesis of related isoflavans and the construction of chiral chromane (B1220400) systems are directly applicable. These methodologies offer pathways to control the stereochemistry and efficiently construct the molecular framework.

A promising approach for the asymmetric synthesis of optically pure glabridin, a closely related precursor, has been patented. This method starts with 7-hydroxychroman-4-one and involves a seven-step reaction sequence: protection of the protective group, enol esterification, asymmetric addition, carbonyl reduction, removal of the phenolic hydroxyl protective group, cyclization, and demethylation. The key to this process is the use of a palladium catalyst with an organophosphorus ligand to asymmetrically introduce the chiral center. google.com

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

One of the most powerful and atom-economical methods for establishing chirality is through catalytic asymmetric hydrogenation or transfer hydrogenation. For the synthesis of the (S)-4'-O-Methylglabridin core, a key intermediate would be an isoflavanone. The asymmetric transfer hydrogenation (ATH) of racemic isoflavanones, followed by further transformations, represents a highly efficient route.

A notable development is the use of a ruthenium-catalyzed ATH of racemic isoflavanones with dynamic kinetic resolution (DKR). acs.org This process can yield virtually enantiopure isoflavanols as single diastereomers, which can then be oxidized to provide isoflavanones with high enantiomeric purity. acs.org A domino ATH/deoxygenation reaction with DKR offers a single-step conversion of racemic isoflavanones into enantiopure isoflavans. acs.orgacs.org This strategy is particularly attractive as it directly affords the isoflavan core of (S)-4'-O-Methylglabridin. acs.orgacs.org

The following table summarizes the key aspects of this methodology:

| Feature | Description |

| Reaction Type | Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution (ATH-DKR) |

| Starting Material | Racemic Isoflavanone |

| Catalyst System | Chiral Ruthenium Catalyst |

| Hydrogen Source | Triethylamine and Formic Acid |

| Key Advantage | Single-step conversion to enantiopure isoflavans |

| Applicability | Synthesis of structurally diverse isoflavans |

This data is based on findings from research on enantioselective total synthesis of natural isoflavans. acs.orgacs.org

Use of Chiral Auxiliaries

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. In the context of isoflavan synthesis, this approach involves the stereoselective α-benzylation of phenylacetic acid derivatives attached to a chiral auxiliary. Subsequent reductive removal of the auxiliary and cyclization yields the isoflavan framework with high enantiomeric excess. rsc.orgrsc.org While this method may involve more steps compared to catalytic approaches, it offers a high degree of control over the stereochemical outcome. rsc.orgrsc.org

Phase Transfer Catalysis for Asymmetric Alkylation

A novel approach for the functionalization of the isoflavanone core involves asymmetric alkylation under phase transfer catalysis (PTC) conditions. This method allows for the introduction of substituents at the C3 position of the isoflavanone ring, creating a stereogenic quaternary center with good to excellent levels of enantioselectivity. nih.govnih.govacs.org While (S)-4'-O-Methylglabridin itself does not have a quaternary center at C3, this methodology is significant for the synthesis of derivatives and highlights the potential for asymmetric functionalization of the core structure. nih.govnih.govacs.org

Novel O-Methylation Strategies

The final step in the synthesis of 4'-O-Methylglabridin from its corresponding hydroxylated precursor is a selective O-methylation. Traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide are effective but pose significant toxicity risks. mdpi.com Green chemistry approaches have led to the development of more environmentally benign methylation methods. Dimethyl carbonate (DMC) has emerged as a greener alternative, often used in conjunction with a base catalyst. researchgate.netresearchgate.net Another innovative method involves the use of tetramethylammonium (B1211777) hydroxide (B78521) (TMAOH) as a methylating agent under microwave irradiation, which can significantly reduce reaction times. researchgate.net

The table below outlines modern O-methylation reagents:

| Methylating Agent | Catalyst/Conditions | Key Features |

| Dimethyl Carbonate (DMC) | Base catalyst (e.g., K₂CO₃), Phase Transfer Catalyst | Green reagent, lower toxicity |

| Tetramethylammonium Hydroxide (TMAOH) | Microwave irradiation | Rapid and efficient |

This data is compiled from studies on O-methylation of phenolic compounds. mdpi.comresearchgate.netresearchgate.net

Bio-Inspired and Heterologous Synthesis

Advances in synthetic biology offer intriguing future possibilities for the production of (S)-4'-O-Methylglabridin. The biosynthetic pathways of isoflavonoids are being elucidated, and the genes and enzymes involved are being characterized. frontiersin.orgfrontiersin.orgnih.gov This knowledge is being applied to engineer microorganisms like Saccharomyces cerevisiae and Escherichia coli for the heterologous synthesis of isoflavonoids. frontiersin.orgfrontiersin.org By introducing the necessary biosynthetic genes into these microbial hosts, it may become feasible to produce (S)-4'-O-Methylglabridin through fermentation, offering a sustainable and potentially scalable manufacturing route. frontiersin.orgfrontiersin.org

Structure Activity Relationship Sar Studies

Computational Approaches in SAR Analysis

In modern drug discovery, computational methods are indispensable for predicting and explaining the biological activity of molecules, saving both time and resources. These in silico techniques provide detailed insights at the molecular level, guiding the synthesis and testing of new compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The fundamental principle is that the activity of a molecule is directly related to its structural properties. mdpi.com These models use molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics—to predict the activity of untested or novel compounds. nih.gov

The process involves creating a dataset of compounds with known activities, calculating relevant molecular descriptors, and then using statistical methods, such as multiple linear regression (MLR), to develop a predictive model. mdpi.com A well-constructed QSAR model can significantly reduce the cost and effort involved in screening large numbers of compounds for a specific biological target. mdpi.com While QSAR has been broadly applied to flavonoids to predict activities like enzyme inhibition, specific models focusing on (S)-4'-O-Methylglabridin are a subject of ongoing research interest. researchgate.net

The integration of machine learning (ML) algorithms has significantly advanced the predictive power of QSAR models, particularly for large and chemically diverse datasets. nih.govnih.gov Unlike traditional linear methods, ML techniques such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks can capture complex, non-linear relationships between molecular structure and activity. nih.govmedium.com

These advanced algorithms can handle a vast number of molecular descriptors and identify subtle patterns that may be missed by conventional statistical approaches. nih.gov The result is often more robust and accurate predictive models. medium.com Machine learning-assisted QSAR represents a powerful tool for virtual screening and lead optimization, enabling the rapid identification of promising new derivatives based on the (S)-4'-O-Methylglabridin scaffold.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (like (S)-4'-O-Methylglabridin) when bound to the active site of a target protein. nih.govnih.gov This technique is instrumental in SAR studies for visualizing potential binding modes and estimating the strength of the interaction, typically expressed as a docking score or binding energy. nih.govjptcp.com A lower docking score generally indicates a more favorable binding affinity.

In a study investigating potential inhibitors of human tyrosinase, an enzyme involved in melanin (B1238610) production, (S)-4'-O-Methylglabridin was docked into the enzyme's active site. nih.gov The simulation revealed a binding affinity (docking score) of -7.6 kcal/mol. This score suggests a favorable interaction, indicating that the compound may interfere with tyrosinase activity. nih.gov Such simulations allow researchers to compare the binding potential of various glabridin (B1671572) derivatives and understand how modifications, like methylation at the 4'-O position, influence target recognition. nih.govnih.gov

| Compound | Docking Score (kcal/mol) |

|---|---|

| 5′- formylglabridin | -9.3 |

| Glabridin dimer | -9.2 |

| (R) -glabridin | -8.9 |

| Glabridin | -8.8 |

| 5′- prenylglabridin | -8.8 |

| 2′-O, 5′-C-diprenyl glabridin | -8.6 |

| (R)- hispaglabridin B | -8.6 |

| 2′-O- methylglabridin | -8.1 |

| 3′- hydroxy 4′ methoxy-glabridin | -8.0 |

| 4′-O-prenyl glabridin | -8.0 |

| (R)- hispaglabridin A | -8.0 |

| Hispaglabridin A | -7.9 |

| Hispaglabridin B | -7.9 |

| 4′-O- methylglabridin | -7.6 |

| 4′-O-methyl preglabridin | -7.6 |

| Glabridin dimethylether | -7.6 |

| Kojic Acid (Reference Inhibitor) | -6.8 |

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. researchgate.netmdpi.com MD simulations model the movements and interactions of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe the conformational dynamics of both the ligand and the protein. mdpi.comrsc.org

Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds to evaluate the persistence of key interactions. researchgate.net For glabridin derivatives, MD simulations have been used to further evaluate the interaction profile with target enzymes, confirming the stability of the docked complexes and providing deeper insights into the dynamic behavior that governs molecular recognition. nih.govresearchgate.net

Experimental Insights into Structural Determinants of Biological Activity

While computational studies provide valuable predictions, experimental validation is essential to confirm the SAR hypotheses. These studies involve synthesizing derivatives and testing their biological activity in laboratory assays.

The biological activity of (S)-4'-O-Methylglabridin is best understood when compared to its parent compound, glabridin, and other structurally related derivatives. The methylation at the 4'-hydroxyl group is a key structural modification that can significantly alter the molecule's properties, such as its polarity, hydrogen bonding capacity, and metabolic stability, which in turn affects its biological activity.

Computational studies provide a preliminary basis for this comparison. As shown in the molecular docking analysis against human tyrosinase, (S)-4'-O-Methylglabridin exhibited a docking score of -7.6 kcal/mol. nih.gov In the same study, the parent compound glabridin showed a stronger predicted binding affinity with a score of -8.8 kcal/mol. nih.gov This suggests that the free hydroxyl group at the 4' position in glabridin may play a more significant role in binding to this particular enzyme's active site than the methoxy (B1213986) group in its methylated derivative.

Further comparison with other methylated derivatives reveals more about the SAR. For instance, 2'-O-methylglabridin showed a stronger binding affinity (-8.1 kcal/mol) than 4'-O-methylglabridin, while glabridin dimethylether had a comparable score (-7.6 kcal/mol). nih.gov These in silico findings highlight that the position of methylation is a critical determinant of activity, providing a clear rationale for the experimental testing and development of new derivatives with optimized target interactions.

Impact of Methylation and Hydroxylation Patterns on Bioactivity Profiles

The biological activities of isoflavonoids, including glabridin and its derivatives, are profoundly influenced by the substitution patterns on their core structure, particularly the presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups. These functional groups affect the molecule's polarity, lipophilicity, and ability to interact with biological targets.

For the parent compound, glabridin, structure-activity relationship (SAR) studies have highlighted the importance of the two hydroxyl groups on its B-ring, located at the C2' and C4' positions. nih.gov These phenolic hydroxyls are considered crucial for many of its pharmacological activities, including its antioxidant effects. tandfonline.com The 4'-hydroxyl group, in particular, is also noted for its potential to block glucuronidation at the adjacent C2' site, a metabolic process that typically facilitates the elimination of compounds from the body. researchgate.net

The process of O-methylation, where a hydrogen atom of a hydroxyl group is replaced by a methyl group, significantly alters a flavonoid's physicochemical properties. This modification generally reduces the molecule's polarity and increases its lipophilicity (fat solubility). mdpi.com Enhanced lipophilicity can improve a compound's ability to permeate cell membranes, potentially leading to increased bioavailability and intracellular activity. mdpi.com Furthermore, methylation can protect the phenolic hydroxyl group from rapid metabolic degradation, thereby increasing the compound's stability and prolonging its effects in vivo. researchgate.net

In the case of 4'-O-Methylglabridin, the hydroxyl group at the 4' position is replaced by a methoxy group. This specific structural change is significant; 4'-O-methylation is a key reaction in the biosynthesis of certain isoflavonoid (B1168493) phytoalexins (antimicrobial compounds produced by plants), which are associated with enhanced disease resistance in legumes. nih.govresearchgate.net This suggests that methylation at this position is a biologically relevant modification for enhancing specific activities. The conversion of the 4'-hydroxyl to a 4'-methoxy group in the glabridin scaffold is expected to increase its metabolic stability and cell permeability, which could modulate its bioactivity profile compared to the parent compound.

| Compound | Functional Group at 4'-Position | Expected Physicochemical Impact | Potential Bioactivity Consequence |

|---|---|---|---|

| Glabridin | Hydroxyl (-OH) | More polar; acts as a hydrogen bond donor. | Key for antioxidant activity; susceptible to metabolic glucuronidation. tandfonline.comresearchgate.net |

| 4'-O-Methylglabridin | Methoxy (-OCH₃) | Less polar; more lipophilic; cannot donate a hydrogen bond. | May enhance cell membrane permeability and increase metabolic stability, potentially altering target interaction and improving bioavailability. mdpi.commdpi.com |

Investigation of Chirality and Stereochemical Influences on Biological Response

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of molecular biology, as biological systems like enzymes and receptors are themselves chiral. Consequently, the different stereoisomers (enantiomers) of a chiral compound can exhibit markedly different biological activities.

Glabridin possesses a single stereogenic center at the C3 position of its chromane (B1220400) ring, meaning it exists as a pair of enantiomers: (R)-glabridin and (S)-glabridin. Research has unequivocally determined that the naturally occurring form of glabridin, isolated from Glycycyrrhiza glabra, is the (R)-enantiomer. nih.gov This implies that most of the historically reported biological activities of natural glabridin are attributable to this specific stereoisomer. nih.gov

The specific three-dimensional arrangement of atoms is critical for the interaction between a molecule and its biological target. A slight change in stereochemistry can alter the binding affinity and efficacy of a compound. This principle has been demonstrated in derivatives of glabridin. In a preclinical study focused on developing a more stable and effective analog for obesity treatment, a synthetic derivative known as HSG4112 was created. Researchers synthesized and tested the pure (R)- and (S)-enantiomers, as well as the racemic mixture (a 1:1 mix of both). The in vivo results in high-fat diet-induced obese mice revealed a clear stereochemical influence on the biological response. The (S)-enantiomer of HSG4112 demonstrated a statistically significant and superior weight-reducing effect compared to both the (R)-enantiomer and the vehicle-treated control group. researchgate.net

This finding underscores that the orientation of the substituent at the C3 chiral center is a critical determinant of biological activity for this class of compounds. While natural evolution selected for the (R)-enantiomer of glabridin, synthetic exploration has shown that the "unnatural" (S)-configuration can confer superior activity for specific therapeutic targets, such as those involved in metabolic regulation. researchgate.net Further supporting the importance of stereochemistry, in silico docking studies of other related prenylated flavonoids have shown that different enantiomers can have distinct binding energies and interactions with protein targets, such as ATP-binding cassette transporters. researchgate.net

| Compound | Stereochemistry | Effect on Body Weight Change |

|---|---|---|

| (S)-HSG4112 | (S)-enantiomer | Significant reduction in body weight gain compared to vehicle. |

| (R)-HSG4112 | (R)-enantiomer | No significant difference in body weight change compared to vehicle. |

| Racemic HSG4112 | 1:1 mixture of (R) and (S) | Intermediate effect, less potent than the pure (S)-enantiomer. |

Pharmacological Research and Molecular Mechanisms of Action

Cellular and Molecular Targets of (S)-4'-O-Methylglabridin

The biological activity of (S)-4'-O-Methylglabridin is defined by its interaction with a range of specific cellular components, leading to the modulation of key biological processes.

Enzyme Inhibition and Modulation (e.g., Malassezia globosa LIP1 (SMG1) Enzyme, Topoisomerase I and II)

Research into the enzyme-inhibiting properties of glabridin (B1671572) derivatives has identified potential applications in dermatology. The lipase activity of the fungus Malassezia globosa is strongly implicated in the pathology of dandruff and seborrheic dermatitis, making its secreted lipase, Malassezia globosa LIP1 (SMG1), a key therapeutic target nih.gov. A 2015 study integrating homology modeling, virtual screening, and in vitro assays identified a potent inhibitor of the SMG1 enzyme nih.gov. This lead compound demonstrated significant inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 0.19 μM when tested against a natural lipase substrate nih.gov. While the study focused on identifying a "first hit compound" and evaluated similar molecules to understand binding patterns, the specific identity of the most potent inhibitor as (S)-4'-O-Methylglabridin is not explicitly confirmed in the abstract nih.gov.

Regarding the effect of (S)-4'-O-Methylglabridin on other enzyme systems, there is a notable lack of evidence in the searched scientific literature for its interaction with DNA topoisomerases I and II. These enzymes are critical for managing DNA topology and are common targets for anticancer drugs phcogrev.comnih.gov. While various natural products, including other flavonoids, have been identified as topoisomerase inhibitors, no direct inhibitory activity by glabridin or its derivatives on these enzymes has been reported in the available research phcogrev.comusda.govusda.gov.

| Enzyme Target | Reported Activity | IC50 Value | Notes |

|---|---|---|---|

| Malassezia globosa LIP1 (SMG1) | Inhibition | 0.19 μM (with natural substrate) | Activity reported for a lead compound identified through virtual screening; confirmation as (S)-4'-O-Methylglabridin is pending from the primary literature nih.gov. |

| Topoisomerase I | No reported activity | N/A | No evidence of inhibition found in the searched scientific literature. |

| Topoisomerase II | No reported activity | N/A | No evidence of inhibition found in the searched scientific literature. |

Receptor Interactions and Agonism (e.g., Estrogen Receptors)

(S)-4'-O-Methylglabridin, like its parent compound glabridin, is recognized as a phytoestrogen, a plant-derived compound that can exert estrogen-like effects. These effects are mediated through direct interaction with estrogen receptors (ERs) researchgate.net. Studies on the structure-activity relationship of glabridin and its derivatives have shown that the position of hydroxyl groups plays a significant role in the binding affinity to the human estrogen receptor researchgate.net.

Research indicates that 4'-O-Methylglabridin does bind to the human estrogen receptor and exhibits agonistic, or stimulatory, activity researchgate.net. However, its potency is lower than that of the parent compound. Glabridin was found to be three to four times more active as an estrogen receptor agonist than 4'-O-Methylglabridin. Despite this reduced activity, 4'-O-Methylglabridin was still more potent than the doubly methylated derivative, 2',4'-O-dimethylglabridin, demonstrating that methylation at the 4'-position modulates but does not eliminate its estrogenic properties researchgate.net.

| Receptor | Interaction Type | Relative Activity |

|---|---|---|

| Human Estrogen Receptor (ER) | Agonism | 3-4 times less active than Glabridin researchgate.net. |

Signaling Pathway Modulation (e.g., AMPK Pathway, NF-κB, AP-1)

The biological effects of (S)-4'-O-Methylglabridin are further mediated by its influence on intracellular signaling cascades. While much of the detailed research has been conducted on glabridin, these findings provide a strong indication of the likely mechanisms for its derivatives.

AMP-activated protein kinase (AMPK) Pathway: Glabridin is a known activator of the AMPK pathway. Studies have shown that glabridin enhances the phosphorylation of AMPK in muscle and liver cells. This activation is a key mechanism for regulating energy homeostasis. The parent compound has been demonstrated to stimulate glucose uptake in muscle cells through this pathway researchgate.net.

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Research has consistently shown that glabridin exerts anti-inflammatory effects by inhibiting the NF-κB pathway researchgate.netresearchgate.net. It can suppress the degradation of IκB (inhibitor of NF-κB) and prevent the nuclear translocation of NF-κB, thereby blocking the transcription of pro-inflammatory genes researchgate.net.

Activator protein-1 (AP-1) Pathway: AP-1 is another transcription factor that plays a crucial role in inflammation and cellular proliferation. Glabridin has been shown to down-regulate the activity of AP-1. In studies involving human hepatoma cells, the inhibitory effects of glabridin on cancer cell invasion were linked to the down-regulation of both NF-κB and AP-1 signaling pathways researchgate.net. A review also noted that glabridin decreases the production of inflammatory mediators in microglial cells by down-regulating the activity of both NF-κB and AP-1 scienceopen.com.

Gene Expression Regulation (e.g., MMP9, UGT1A1, MAPK1, CYP3A4, EGFR, SRC)

The modulation of signaling pathways by (S)-4'-O-Methylglabridin and its parent compound ultimately translates into changes in gene expression. A bioinformatics analysis of glabridin identified a network of interacting genes, many of which are central to cancer and metabolic pathways.

MMP9 (Matrix Metallopeptidase 9): Glabridin has been found to inhibit the expression and activity of MMP-9 researchgate.net. This inhibition is associated with the down-regulation of the NF-κB and AP-1 signaling pathways, which are key transcriptional regulators of the MMP9 gene researchgate.net.

UGT1A1 (UDP Glucuronosyltransferase Family 1 Member A1): This gene is a predicted target of glabridin, as identified through gene set enrichment analysis.

MAPK1 (Mitogen-Activated Protein Kinase 1): The MAPK signaling pathway is a known target of glabridin, which has been shown to inhibit the phosphorylation of key MAPK proteins like ERK1/2 and JNK1/2 researchgate.netmdpi.com. MAPK1 itself is an identified interacting gene.

CYP3A4 (Cytochrome P450 Family 3 Subfamily A Member 4): This crucial drug-metabolizing enzyme is also a predicted target of glabridin.

EGFR (Epidermal Growth Factor Receptor): Glabridin and its derivatives have been studied for their activity against EGFR-mediated signaling in breast cancer nih.govresearchgate.net. Molecular docking studies showed that glabridin exhibits a high binding affinity for EGFR, comparable to the anti-cancer drug Afatinib researchgate.net.

SRC (SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase): SRC is another key gene identified as a molecular target of glabridin through network pharmacology analysis.

Network Pharmacology Analysis of Associated Molecular Pathways

Network pharmacology provides a systems-level understanding of how a compound interacts with the complex network of genes and proteins within a cell.

Identification of Interacting Genes and Proteins Associated with (S)-4'-O-Methylglabridin

While specific network pharmacology studies for (S)-4'-O-Methylglabridin are not available, a comprehensive bioinformatics analysis performed on its parent compound, glabridin, has identified numerous molecular targets. This analysis provides a predictive framework for the targets of its derivatives.

Gene set enrichment analysis identified a total of 14 key protein-coding genes that are predicted to interact with glabridin. These genes are involved in a wide range of biological processes, including xenobiotic metabolism, cancer signaling, and cellular proliferation. The identified genes underscore the multi-target nature of the compound.

| Gene Symbol | Protein Name | Associated Pathway/Function |

|---|---|---|

| UGT1A1 | UDP Glucuronosyltransferase Family 1 Member A1 | Drug and Bilirubin Metabolism |

| MAPK1 | Mitogen-Activated Protein Kinase 1 (ERK2) | MAPK Signaling, Cell Proliferation |

| CYP2B6 | Cytochrome P450 Family 2 Subfamily B Member 6 | Xenobiotic Metabolism |

| MMP9 | Matrix Metallopeptidase 9 | Extracellular Matrix Remodeling, Cancer Invasion |

| CHKA | Choline Kinase Alpha | Phospholipid Biosynthesis |

| CYP3A4 | Cytochrome P450 Family 3 Subfamily A Member 4 | Drug Metabolism |

| EGFR | Epidermal Growth Factor Receptor | EGFR Signaling, Cell Growth |

| PON1 | Paraoxonase 1 | Lipid Metabolism, Antioxidant |

| SLC6A4 | Solute Carrier Family 6 Member 4 (Serotonin Transporter) | Neurotransmitter Transport |

| SRC | SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase | Signal Transduction, Cell Growth |

| EPHX2 | Epoxide Hydrolase 2 | Lipid Metabolism |

| TYR | Tyrosinase | Melanin (B1238610) Synthesis |

| PTK2 | Protein Tyrosine Kinase 2 (FAK) | Cell Adhesion, Migration |

| PPIG | Peptidylprolyl Isomerase G (Cyclophilin G) | Protein Folding |

Mapping of Regulated Signaling Pathways (e.g., ErbB Signaling Pathway, VEGF Signaling Pathway, Estrogen Signaling Pathway)

Research into the specific effects of (S)-4'-O-Methylglabridin on major signaling pathways has revealed notable interactions, particularly with the estrogen signaling pathway. Data on its direct influence on the ErbB and VEGF pathways are less specific, with most available research focusing on its parent compound, glabridin.

ErbB Signaling Pathway: The epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a prominent focus in cancer research due to its role in cell proliferation and malignant transformation. frontiersin.orgresearchgate.net While direct studies on (S)-4'-O-Methylglabridin are limited, research on the parent compound, glabridin, has identified it as an effective EGFR inhibitor. frontiersin.org Molecular docking studies have shown that glabridin exhibits a strong binding affinity for EGFR, comparable to the anti-cancer drug afatinib, suggesting its potential to interfere with EGFR-mediated signaling in cancer cells. frontiersin.org

VEGF Signaling Pathway: The Vascular Endothelial Growth Factor (VEGF) signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. Research on glabridin has shown that it can suppress angiogenesis, in part by inhibiting the FAK/Src signaling pathway, which plays a role in tumor angiogenesis. nih.gov

Estrogen Signaling Pathway: (S)-4'-O-Methylglabridin has been identified as a phytoestrogen, a plant-derived compound that can exert estrogen-like effects. researchgate.net Studies have demonstrated that it binds to the human estrogen receptor (ER). researchgate.netnih.gov However, its activity is modulated by its chemical structure. The position of hydroxyl groups on the isoflavan (B600510) skeleton plays a significant role in both binding to the ER and the subsequent proliferation-inducing activity. researchgate.netnih.gov In comparative studies, glabridin was found to be three to four times more active as an estrogen agonist than (S)-4'-O-Methylglabridin. researchgate.netnih.gov Despite its lower potency relative to glabridin, (S)-4'-O-Methylglabridin is still more active than the fully methylated derivative, 2',4'-O-dimethylglabridin, indicating that the presence and position of methyl groups temper the estrogenic activity. researchgate.net

| Compound | Relative Estrogenic Activity | Key Structural Feature |

|---|---|---|

| Glabridin | High | Hydroxyl groups at 2' and 4' positions |

| (S)-4'-O-Methylglabridin | Moderate (3-4x less active than Glabridin) | Methyl group at 4'-O position |

| 2'-O-Methylglabridin | Moderate (3-4x less active than Glabridin) | Methyl group at 2'-O position |

| 2',4'-O-Dimethylglabridin | Low | Methyl groups at both 2'-O and 4'-O positions |

Biological Activities and Associated Molecular Mechanisms (in vitro and in vivo studies, excluding clinical human trial data)

Mechanisms of Antioxidant Activity (e.g., Downregulation of Intracellular Reactive Oxygen Species)

(S)-4'-O-Methylglabridin has demonstrated significant antioxidant properties, particularly in the context of lipid peroxidation. nih.gov One of the critical early events in atherosclerosis is the oxidative modification of low-density lipoprotein (LDL). nih.gov Research has shown that (S)-4'-O-Methylglabridin, which possesses a hydroxyl group at the 2' position, effectively inhibits copper ion-induced LDL oxidation. nih.gov Its activity in preventing the formation of conjugated dienes, thiobarbituric acid reactive substances (TBARS), and lipid peroxides is comparable to that of its parent compound, glabridin. nih.gov This antioxidant action is largely attributed to the phenolic B ring in its structure. nih.gov

The broader antioxidant mechanisms of the parent compound, glabridin, involve the downregulation of intracellular reactive oxygen species (ROS) and the activation of the Nrf2 signaling pathway, which induces the expression of antioxidant proteins like heme oxygenase-1 (HO-1). mdpi.comnih.gov Glabridin has been shown to attenuate ROS levels and restore the activity of antioxidant enzymes in ethanol-induced liver injury models. mdpi.com

Anti-inflammatory Pathways and Cellular Responses

While specific studies on the anti-inflammatory mechanisms of (S)-4'-O-Methylglabridin are not widely available, extensive research on glabridin provides insight into the potential pathways. Glabridin exerts potent anti-inflammatory effects by suppressing key signaling pathways that are central to the inflammatory response. mdpi.comcaringsunshine.com In vitro and in vivo studies have demonstrated that glabridin inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway. mdpi.com It prevents the nuclear translocation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. mdpi.comcaringsunshine.com Furthermore, glabridin modulates the mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK, which are also crucial regulators of inflammation. mdpi.com By targeting these upstream signaling molecules, glabridin effectively reduces the production of inflammatory mediators. mdpi.comcaringsunshine.com

Antimicrobial and Antiviral Activity (e.g., Anti-infective, Anti-plasmodial effects)

Antimicrobial Activity: (S)-4'-O-Methylglabridin has been identified as a potent antibacterial agent. nih.gov In a study evaluating 23 different prenylated (iso)flavonoids, (S)-4'-O-Methylglabridin was among the most active compounds against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov It exhibited a Minimum Inhibitory Concentration (MIC) of 10 µg/mL (30 µM). nih.gov Time-kill curve analysis showed that at twice its MIC, it inactivated the MRSA inoculum after 6 hours of contact. nih.gov This demonstrates its significant anti-infective potential against a clinically important drug-resistant pathogen.

| Target Organism | Activity Metric | Result |

|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 10 µg/mL |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Time to Inactivation (at 2x MIC) | 6 hours |

Antiviral Activity: Specific research detailing the antiviral activity of (S)-4'-O-Methylglabridin is limited. However, its parent compound, glabridin, and other flavonoids from licorice are known to possess a range of biological properties, including antiviral effects. nih.gov For example, glabridin has been shown to have anti-plasmodial effects by inducing oxidative stress and mitochondrial apoptosis in parasites. nih.gov

Anti-Cancer Mechanisms (e.g., Apoptosis Induction, Cell Proliferation Inhibition, Anti-metastasis, Chemopreventive Effects)

Direct research on the anti-cancer mechanisms of (S)-4'-O-Methylglabridin is sparse. However, its structural similarity to glabridin, a compound extensively studied for its anti-tumor activities, allows for a discussion of potential mechanisms based on the parent compound. Glabridin has been shown to modulate the proliferation, apoptosis, metastasis, and invasion of cancer cells by targeting various signaling pathways. frontiersin.orgnih.gov

Apoptosis Induction: Glabridin induces apoptosis in various cancer cell lines, including oral, breast, and lung cancer. nih.govnih.gov The mechanisms involve the activation of caspases (caspase-3, -8, and -9), the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov In oral cancer cells, glabridin-induced apoptosis is mediated through the c-Jun N-terminal kinase (JNK) 1/2 signaling pathway. nih.gov

Cell Proliferation Inhibition: Glabridin inhibits cancer cell proliferation by inducing cell cycle arrest and targeting key proliferation pathways. nih.gov It has been shown to inhibit signaling through the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. frontiersin.orgnih.gov As previously mentioned, glabridin's ability to inhibit the EGFR signaling pathway also contributes to its anti-proliferative effects. frontiersin.org

Anti-metastasis: Metastasis is a multi-stage process involving cell invasion, migration, and colonization at distant sites. nih.gov Glabridin has demonstrated anti-metastatic effects in several cancer models. nih.gov It inhibits the invasion and migration of hepatocellular carcinoma and non-small cell lung cancer cells by downregulating the expression and activity of matrix metalloproteinase 9 (MMP9). nih.govnih.gov This inhibition is mediated through the suppression of the NF-κB and AP-1 signaling pathways. nih.gov Glabridin also inhibits the FAK/Src signaling pathway, which is crucial for tumor cell migration and invasion. nih.gov

| Mechanism | Molecular Target/Pathway | Cancer Model (in vitro/in vivo) |

|---|---|---|

| Apoptosis Induction | Activation of Caspase-3, -8, -9; JNK1/2 Pathway | Oral Cancer Cells (SCC-9) |

| Cell Proliferation Inhibition | Downregulation of PI3K/AKT/mTOR Pathway | Colon Cancer Cells |

| Anti-Metastasis | Inhibition of MMP9 expression via NF-κB and AP-1 | Hepatocellular Carcinoma Cells (Huh7, Sk-Hep-1) |

| Anti-Metastasis | Inactivation of FAK/Src complex | Non-small Cell Lung Cancer (A549), Breast Cancer |

Metabolic Regulation (e.g., Glucose Uptake and Transporter Translocation)

There is currently a lack of specific research on the role of (S)-4'-O-Methylglabridin in metabolic regulation. Studies on its parent compound, glabridin, have shown that it can modulate glucose metabolism. Glabridin stimulates glucose uptake in L6 myotubes (skeletal muscle cells) in a dose-dependent manner. nih.gov This effect is accompanied by the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane. nih.govnih.gov The mechanism underlying this action is the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. nih.gov Pharmacological inhibition of AMPK suppresses glabridin-induced glucose uptake, confirming the central role of this pathway. nih.gov These findings suggest that related isoflavans may possess therapeutic potential for metabolic disorders by modulating glucose metabolism in skeletal muscle. nih.gov

Bioinformatics and Systems Biology Approaches